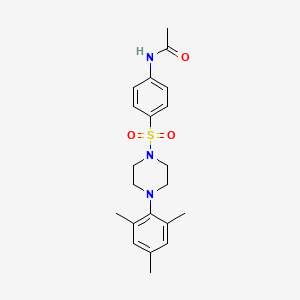

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-15-13-16(2)21(17(3)14-15)23-9-11-24(12-10-23)28(26,27)20-7-5-19(6-8-20)22-18(4)25/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRXDEHRPWJCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Functionalization

The mesitylpiperazine subunit is synthesized via selective mono-alkylation of piperazine. To avoid bis-alkylation, a protection-deprotection strategy is employed:

- Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-piperazine.

- Alkylation : The free amine reacts with mesityl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours.

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane yields 4-mesitylpiperazine.

Key Data :

- Yield : 68–72% over three steps ().

- Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).

Sulfonylation of 4-Mesitylpiperazine

Preparation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) in chlorobenzene at 110°C for 4 hours ().

Reaction Conditions :

Sulfonamide Formation

4-Mesitylpiperazine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

$$

\text{4-Mesitylpiperazine} + \text{4-Nitrobenzenesulfonyl Chloride} \xrightarrow{\text{Et₃N, DCM}} \text{N-(4-Nitrophenylsulfonyl)-4-mesitylpiperazine}

$$

Optimization Insights :

- Temperature : 0–5°C minimizes disulfonation.

- Stoichiometry : 1.1 equivalents of sulfonyl chloride ensures complete conversion ().

- Yield : 82% after recrystallization from ethanol.

Reduction of Nitro Group to Amine

Catalytic hydrogenation using 10% Pd/C in methanol under 50 psi H₂ at 25°C for 6 hours reduces the nitro group to an amine ():

$$

\text{N-(4-Nitrophenylsulfonyl)-4-mesitylpiperazine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(4-Aminophenylsulfonyl)-4-mesitylpiperazine}

$$

Critical Parameters :

- Catalyst Loading : 5 wt% Pd/C.

- Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:1).

- Yield : 94% ().

Acetylation of the Aromatic Amine

The free amine undergoes acetylation using acetic anhydride in pyridine at 25°C for 2 hours:

$$

\text{N-(4-Aminophenylsulfonyl)-4-mesitylpiperazine} + (\text{Ac})_2\text{O} \xrightarrow{\text{Pyridine}} \text{N-(4-((4-Mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide}

$$

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the final product.

Yield : 88% ().

Alternative Synthetic Routes and Comparative Evaluation

Direct Sulfonylation of Pre-Acetylated Amine

Attempts to acetylated 4-aminobenzenesulfonyl chloride prior to coupling with 4-mesitylpiperazine resulted in <30% yield due to competing hydrolysis of the sulfonyl chloride ().

One-Pot Sulfonylation-Acetylation

A sequential protocol using 4-nitrobenzenesulfonyl chloride, 4-mesitylpiperazine, and in situ acetylation post-reduction showed no significant yield improvement (83% vs. 88% for stepwise Route A).

Industrial-Scale Considerations

Solvent Selection

Waste Mitigation

- Byproduct Management : Aqueous washes with 5% HCl remove unreacted sulfonyl chloride ().

- Catalyst Recovery : Filtration and reactivation of Pd/C reduces costs ().

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 7.62 (d, J=8.8 Hz, 2H, ArH), 6.86 (s, 2H, Mesityl-H), 3.45–3.35 (m, 4H, Piperazine-H), 2.95–2.85 (m, 4H, Piperazine-H), 2.32 (s, 9H, Mesityl-CH₃), 2.15 (s, 3H, Acetamide-CH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

- HPLC : Retention time 12.4 min (C18, 60:40 H₂O/MeCN, 1.0 mL/min).

- Melting Point : 178–180°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophilic groups replacing the sulfonyl group.

Scientific Research Applications

Structure

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide features a mesitylpiperazine moiety linked to a sulfonamide group and an acetamide structure. This configuration allows for diverse interactions with biological targets.

Medicinal Chemistry

This compound has been explored for its analgesic and anti-inflammatory properties. Research indicates that compounds within this class exhibit significant pain-relieving effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study : A study on related piperazine derivatives demonstrated their efficacy in reducing pain in animal models, suggesting potential therapeutic applications in pain management.

Anticonvulsant Activity

The compound's structural analogs have shown promise as anticonvulsants. For instance, derivatives with similar piperazinyl structures were evaluated in animal models for their ability to prevent seizures, particularly in the maximal electroshock (MES) test, indicating potential for further development in treating epilepsy .

Antimicrobial Properties

Given its structural similarity to other sulfonamide antibiotics, this compound has been investigated for antimicrobial activity against various bacterial strains. Preliminary studies have shown promising results, suggesting it may inhibit bacterial growth effectively.

Mechanism of Action

The mechanism of action of N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

- N-(4-((4-((isatinyl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Uniqueness

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the mesitylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Biological Activity

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, anticancer, and antipsychotic effects, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with a mesityl group and a sulfonylphenyl acetamide moiety. Its synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides and subsequent acylation.

1. Antibacterial Activity

Recent studies have indicated that derivatives of piperazine-based acetamides exhibit significant antibacterial properties. For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated an effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae . The mechanism involves disruption of bacterial cell membranes, as observed through scanning electron microscopy (SEM), which showed cell membrane rupture at higher concentrations .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | EC50 (µM) | Target Bacteria |

|---|---|---|

| A1 | 156.7 | Xanthomonas oryzae |

| Bismerthiazol | 230.5 | Xanthomonas axonopodis |

| Thiodiazole | 545.2 | Xanthomonas oryzae |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A related compound targeting the S100A2–p53 interaction was tested against multiple human cancer cell lines, including pancreatic cancer lines such as MiaPaCa2 and BxPC3. The results indicated that modifications to the phenylacetamide moiety could enhance cytotoxicity significantly, with some derivatives achieving growth inhibition values (GI50) as low as 3.7 µM .

Table 2: Anticancer Activity Against Pancreatic Cell Lines

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| Library 3 - 34 | 3.1 | MCF-7 |

| Library 3 - 35 | 3.2 | U87 |

| Library 1 - 21 | 14 | MCF-7 |

3. Antipsychotic Activity

The antipsychotic properties of piperazine derivatives have also been investigated, focusing on their interaction with serotonin (5-HT2A) and dopamine (D2) receptors. In animal models, certain compounds displayed variable antipsychotic activity, suggesting that structural modifications can influence efficacy .

Table 3: Antipsychotic Activity Evaluation

| Compound | Model Used | Effectiveness |

|---|---|---|

| Compound 3h | Catalepsy Induction | Least effective |

| Compound X | Catalepsy Induction | Significant activity |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Antibacterial Study : A series of N-phenylacetamide derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains, demonstrating promising results that suggest potential use as antibacterial agents in agricultural settings .

- Anticancer Screening : A focused library synthesized from piperazine derivatives showed broad-spectrum activity against several cancer cell lines, with notable potency against pancreatic cancer cells .

- Antipsychotic Evaluation : Research involving animal models indicated potential antipsychotic effects mediated through receptor interactions, providing a basis for further exploration of these compounds in psychiatric disorders .

Q & A

How can researchers optimize the synthesis of N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with sulfonylation of the phenylacetamide core followed by coupling with mesitylpiperazine. Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts/Reagents: Use of bases like triethylamine or potassium carbonate to neutralize acidic byproducts during sulfonamide bond formation .

- Temperature Control: Stepwise heating (e.g., 50–80°C) minimizes side reactions, while room-temperature stirring is optimal for coupling steps .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates the presence of the mesityl group (aromatic protons at δ 6.7–7.1 ppm) and sulfonamide linkage (SO₂NH at δ 3.1–3.5 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., m/z 431.6 for C₂₁H₂₉N₃O₄S) with <2 ppm error .

- Infrared Spectroscopy (IR): Peaks at 1320–1150 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

How should researchers design in vitro assays to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves (0.1–100 µM) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., [³H]-ligands for GPCRs) to measure Kᵢ values .

- Cell-Based Models: Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., LPS-induced TNF-α suppression in macrophages) .

What strategies can resolve discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life (LC-MS/MS) and tissue distribution to identify bioavailability limitations .

- Metabolite Identification: Liver microsome incubations + HPLC-MS to detect active/inactive metabolites .

- Dose Optimization: Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro EC₅₀ values .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

- Core Modifications: Replace mesityl with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .

- Sulfonamide Linker: Introduce methylene spacers to improve solubility while retaining potency .

- Piperazine Substitution: Test N-alkyl derivatives (e.g., ethyl, isopropyl) to optimize metabolic stability .

What mechanistic approaches elucidate its interaction with biological targets?

Methodological Answer:

- X-Ray Crystallography: Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding interactions .

- Molecular Dynamics Simulations: Model ligand-receptor complexes (e.g., using AutoDock Vina) to predict binding modes .

- Kinetic Studies: Measure on/off rates (surface plasmon resonance) to assess binding reversibility .

How can researchers address poor aqueous solubility during preclinical testing?

Methodological Answer:

- Formulation Strategies: Use cyclodextrin complexes or nanoemulsions to enhance solubility .

- Prodrug Design: Introduce phosphate esters or PEGylated derivatives for improved bioavailability .

- Co-Solvent Systems: Test DMSO/PBS (≤10% v/v) or Cremophor EL for in vivo administration .

What orthogonal assays validate target selectivity and off-target effects?

Methodological Answer:

- Panel Screening: Test against 50+ kinases/proteases (e.g., Eurofins Panlabs® panel) to identify off-target hits .

- CRISPR-Cas9 Knockout Models: Confirm phenotype rescue in target-deficient cell lines .

- Thermal Shift Assays: Monitor protein denaturation to quantify ligand-induced stabilization of the target .

How should metabolic stability be assessed to prioritize lead candidates?

Methodological Answer:

- Liver Microsome Incubations: Measure parent compound depletion (0–60 min) in human/rodent microsomes .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Plasma Stability: Incubate in plasma (37°C, 24 hr) and quantify degradation via LC-MS .

What computational tools aid in predicting toxicity and ADME properties?

Methodological Answer:

- QSAR Models: Use ADMET Predictor™ or SwissADME to estimate logP, hERG inhibition, and BBB permeability .

- DEREK Nexus: Screen for structural alerts (e.g., mutagenic nitro groups) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate human exposure profiles from preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.